molecular formula C10H12N2O2 B12329552 4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid

Cat. No.: B12329552
M. Wt: 192.21 g/mol
InChI Key: GDTOXGJVZDAYNN-UHFFFAOYSA-N
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Description

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid is an organic compound with the molecular formula C10H12N2O2 It features a benzoic acid moiety substituted with a hydrazone group, which is further modified by an isopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with acetone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then stabilized by the isopropylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the aromatic ring and carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinobenzoic acid: Lacks the isopropylidene group, making it less sterically hindered.

    4-(2-(Methylidene)hydrazinyl)benzoic acid: Contains a methylidene group instead of an isopropylidene group, affecting its reactivity and stability.

    4-(2-(Ethylidene)hydrazinyl)benzoic acid: Features an ethylidene group, which alters its chemical properties compared to the isopropylidene derivative.

Uniqueness

4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid is unique due to the presence of the isopropylidene group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance its binding affinity in biochemical applications and improve its performance in industrial processes.

Properties

IUPAC Name

4-(2-propan-2-ylidenehydrazinyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(2)11-12-9-5-3-8(4-6-9)10(13)14/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTOXGJVZDAYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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